molecular formula C60H34 B12614573 1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene CAS No. 919791-85-8

1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene

Cat. No.: B12614573
CAS No.: 919791-85-8
M. Wt: 754.9 g/mol
InChI Key: QEIRDSLSEPWLDJ-UHFFFAOYSA-N
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Description

1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes three pyrene units attached to a biphenyl core. The pyrene units are known for their photophysical and electronic properties, making this compound of significant interest in various scientific fields.

Preparation Methods

The synthesis of 1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene typically involves multiple steps, including the formation of the biphenyl core and the subsequent attachment of pyrene units. One common method involves the use of diazonium salts and coupling reactions to form the biphenyl core, followed by electrophilic aromatic substitution to attach the pyrene units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve high yields .

Industrial production methods for this compound are less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale for research purposes.

Chemical Reactions Analysis

1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrene derivatives and biphenyl compounds.

Scientific Research Applications

1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene is primarily related to its ability to interact with various molecular targets through non-covalent interactions. These interactions include π-π stacking, hydrogen bonding, and van der Waals forces. The compound’s unique structure allows it to bind to specific sites on proteins, nucleic acids, and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene can be compared to other similar compounds, such as:

    1,1’-Biphenyl: A simpler biphenyl compound with two phenyl rings, lacking the additional pyrene units.

    1,1’,1’‘-([1,1’-Biphenyl]-4,4’,6-triyl)tripyrene: A similar compound with different substitution patterns on the biphenyl core.

    1,1’,1’‘-([1,1’-Biphenyl]-2,2’,4-triyl)tripyrene: Another variant with different positions for the pyrene units

The uniqueness of 1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene lies in its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it valuable for specialized applications.

Properties

CAS No.

919791-85-8

Molecular Formula

C60H34

Molecular Weight

754.9 g/mol

IUPAC Name

1-[3-[3,5-di(pyren-1-yl)phenyl]phenyl]pyrene

InChI

InChI=1S/C60H34/c1-5-35-13-16-41-19-25-49(52-28-22-38(8-1)55(35)58(41)52)45-12-4-11-44(31-45)46-32-47(50-26-20-42-17-14-36-6-2-9-39-23-29-53(50)59(42)56(36)39)34-48(33-46)51-27-21-43-18-15-37-7-3-10-40-24-30-54(51)60(43)57(37)40/h1-34H

InChI Key

QEIRDSLSEPWLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)C6=CC(=CC(=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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